molecular formula C8H9BN2O3 B8226588 (4-Methoxy-1H-indazol-5-yl)boronic acid

(4-Methoxy-1H-indazol-5-yl)boronic acid

Cat. No.: B8226588
M. Wt: 191.98 g/mol
InChI Key: AUSMDXRHJIDVOA-UHFFFAOYSA-N
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Description

(4-Methoxy-1H-indazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O3.

Preparation Methods

The synthesis of (4-Methoxy-1H-indazol-5-yl)boronic acid typically involves the reaction of 4-methoxy-1H-indazole with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(4-Methoxy-1H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed from these reactions depend on the specific conditions and reagents used but often include biaryl compounds and other substituted aromatic compounds.

Scientific Research Applications

(4-Methoxy-1H-indazol-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxy-1H-indazol-5-yl)boronic acid involves its ability to interact with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This makes it a valuable tool in the study of enzyme function and the development of enzyme inhibitors .

Comparison with Similar Compounds

(4-Methoxy-1H-indazol-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:

The presence of the methoxy group in this compound makes it unique and can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-methoxy-1H-indazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O3/c1-14-8-5-4-10-11-7(5)3-2-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSMDXRHJIDVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=C1)NN=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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